molecular formula C16H13N3O3 B2629606 N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 126631-02-5

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2629606
CAS No.: 126631-02-5
M. Wt: 295.298
InChI Key: DKXGOOGKGVJRFY-UHFFFAOYSA-N
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Description

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that belongs to the class of benzamides It features a 1,3,4-oxadiazole ring substituted with a 4-methoxyphenyl group and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the condensation of 4-methoxybenzoic acid hydrazide with benzoic acid derivatives under specific conditions. One common method includes the use of phosphorus oxychloride (POCl3) as a dehydrating agent to facilitate the cyclization of the hydrazide to form the oxadiazole ring .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as Lewis acids can enhance the efficiency of the reaction .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic derivatives, while substitution can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • N-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide
  • N-(4-methoxyphenyl)-1,3,4-triazol-2-yl)benzamide
  • N-(4-methoxyphenyl)-1,3,4-imidazol-2-yl)benzamide

Comparison: N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. Compared to its thiadiazole and triazole analogs, the oxadiazole derivative often exhibits enhanced stability and different biological activities .

Properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-21-13-9-7-12(8-10-13)15-18-19-16(22-15)17-14(20)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXGOOGKGVJRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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